N-(3,5-dichlorophenyl)-2,4,6-trinitroaniline
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Overview
Description
N-(3,5-dichlorophenyl)-2,4,6-trinitroaniline is an organic compound characterized by the presence of dichlorophenyl and trinitroaniline groups. This compound is notable for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2,4,6-trinitroaniline typically involves the reaction of 3,5-dichloroaniline with 2,4,6-trinitrochlorobenzene. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2,4,6-trinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol, or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2,4,6-trinitroaniline has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2,4,6-trinitroaniline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Known for its effects on mycobacterial energetics.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Used in the synthesis of various benzamide derivatives.
Uniqueness
N-(3,5-dichlorophenyl)-2,4,6-trinitroaniline stands out due to its combination of dichlorophenyl and trinitroaniline groups, which confer unique chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Properties
CAS No. |
51985-26-3 |
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Molecular Formula |
C12H6Cl2N4O6 |
Molecular Weight |
373.10 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C12H6Cl2N4O6/c13-6-1-7(14)3-8(2-6)15-12-10(17(21)22)4-9(16(19)20)5-11(12)18(23)24/h1-5,15H |
InChI Key |
LIGZGKCSTQNUKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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